![molecular formula C8H14N2O B1344770 2,7-Diazaspiro[4.5]decan-1-one CAS No. 887118-43-6](/img/structure/B1344770.png)
2,7-Diazaspiro[4.5]decan-1-one
Vue d'ensemble
Description
2,7-Diazaspiro[4.5]decan-1-one is an organic compound with the molecular formula C8H14N2O . It has an average mass of 154.210 Da and a monoisotopic mass of 154.110611 Da .
Molecular Structure Analysis
The molecular structure of 2,7-Diazaspiro[4.5]decan-1-one consists of a spirocyclic system, which is a molecular system or compound containing one or more atoms that form the junction of two rings . The molecule has three hydrogen bond acceptors and two hydrogen bond donors .Chemical Reactions Analysis
While specific chemical reactions involving 2,7-Diazaspiro[4.5]decan-1-one are not available, it’s known that spirocyclic compounds like this can undergo a variety of chemical reactions, including but not limited to, electrophilic and nucleophilic substitutions, additions, eliminations, and rearrangements .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 360.1±25.0 °C at 760 mmHg, and a flash point of 170.8±23.3 °C . It has a molar refractivity of 42.4±0.4 cm3, a polar surface area of 41 Å2, and a molar volume of 136.6±5.0 cm3 .Applications De Recherche Scientifique
RIPK1 Inhibition
This compound has been identified as a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), which is a critical regulator of cell death and inflammation. Derivatives of this compound have shown significant inhibitory activity, making them potential candidates for the treatment of diseases involving necroptosis, such as inflammatory disorders and cancer metastasis .
Dual TYK2/JAK1 Inhibition
Derivatives of 2,7-Diazaspiro[4.5]decan-1-one have been explored as selective inhibitors for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These enzymes are involved in the signaling pathways of various cytokines and growth factors, implicating their role in inflammatory and autoimmune diseases. The inhibition of these kinases suggests potential therapeutic applications for conditions like inflammatory bowel disease .
Mécanisme D'action
Propriétés
IUPAC Name |
2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-5-10-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMWNWBXVWTJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630910 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diazaspiro[4.5]decan-1-one | |
CAS RN |
887118-43-6 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one interact with AChE, and what are the potential downstream effects of this interaction?
A1: While the exact binding interactions of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one with AChE haven't been experimentally elucidated in the provided research, computational studies offer valuable insights. Docking simulations, performed using the Glide module in extra-precision mode, revealed a favorable binding affinity of the compound to the enzyme's active site (PDB ID: 4EY7). [] This suggests that the compound likely interacts with key amino acid residues within the AChE active site, potentially mimicking the natural substrate acetylcholine and thereby inhibiting enzyme activity. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a desired outcome for managing Alzheimer's disease, as it compensates for the loss of cholinergic neurons.
Q2: What is the rationale behind the design of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one as a potential AChE inhibitor?
A2: The design of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one stemmed from previous research identifying 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one as a promising lead compound with anti-Alzheimer's properties. [] Researchers aimed to explore the chemical space around this lead compound and donepezil, a known AChE inhibitor. The synthesis of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one and related derivatives aimed to mimic structural features of these existing inhibitors while introducing novel modifications. This approach, guided by structure-activity relationship (SAR) considerations, sought to enhance binding affinity and selectivity for AChE, ultimately leading to improved therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

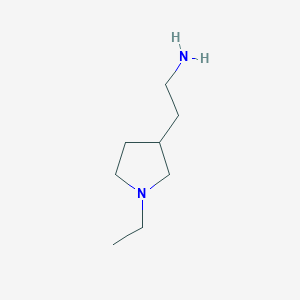

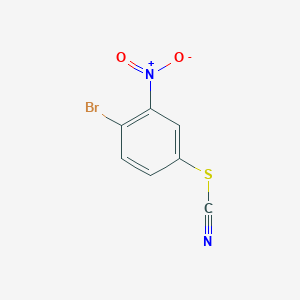
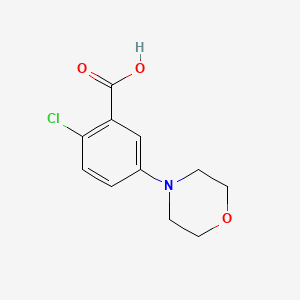
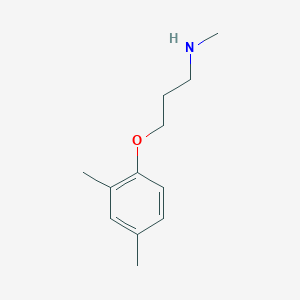
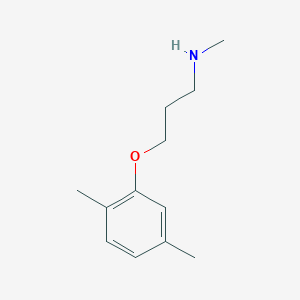
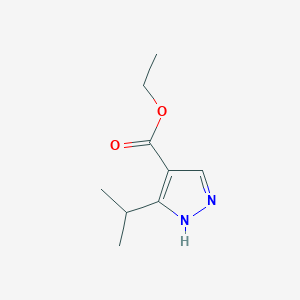

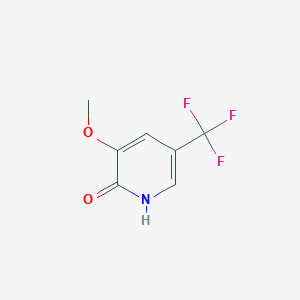

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)


